molecular formula C4H5N3O2 B7884457 N(4)-Hydroxycytosine

N(4)-Hydroxycytosine

Cat. No. B7884457
M. Wt: 127.10 g/mol
InChI Key: OSHIQPFXKULOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(4)-Hydroxycytosine is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality N(4)-Hydroxycytosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(4)-Hydroxycytosine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure and Stability : N(4)-Hydroxycytosine and its derivatives have been studied for their molecular geometries and energies. The imino tautomer form is found to be the most stable, suggesting its significance in biochemical conditions (Leś, Adamowicz, & Rode, 1993).

  • Crystal Structure Analysis : The crystal structure of 1-methyl-N4-hydroxycytosine hydrochloride reveals its conformation, which is relevant to the mechanism of attack by hydroxylamine and hydroxylamine mutagenesis in cytosine (Birnbaum, Kulikowski, & Shugar, 1979).

  • Role in Mutagenesis : N4-hydroxycytosine has been implicated in hydroxylamine-induced chromosome aberrations and mutagenesis, highlighting its role in genetic modifications (Jana, Prasad, & Moutschen, 1974).

  • Photoisomerization Reactions : Studies have examined the photoisomerization of N4-hydroxycytosines, which involves the syn and anti forms of the compound. This process is influenced by weak interactions with the matrix environment and has implications for understanding the behavior of N4-hydroxycytosine under different conditions (Lapinski, Nowak, Sobolewski, & Kierdaszuk, 2006).

  • Mutagenic Action Mechanism : The reaction of hydroxylamine with polycytidylic acid, forming N4-hydroxycytidine, has been studied to understand the mutagenic action mechanism of hydroxylamine (Brown & Phillips, 1965).

  • Relevance to Hydroxylamine Mutagenesis : Crystal structure studies of N4-hydroxycytosine analogues provide insights into their potential behavior in hydroxylamine mutagenesis and the implications for understanding genetic modifications (Birnbaum, Kierdaszuk, & Shugar, 1996).

properties

IUPAC Name

6-(hydroxyamino)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4-5-2-1-3(6-4)7-9/h1-2,9H,(H2,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHIQPFXKULOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942741
Record name 4-(Hydroxyamino)pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(4)-Hydroxycytosine

CAS RN

20555-88-8
Record name N(4)-Hydroxycytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020555888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Hydroxyamino)pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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